molecular formula C19H17FN2O4S2 B2587247 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034529-91-2

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2587247
CAS No.: 2034529-91-2
M. Wt: 420.47
InChI Key: DFKYIGHKOFUUKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .

Scientific Research Applications

Synthesis and Characterization

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone and its derivatives have been synthesized and characterized in various studies, demonstrating the diverse applications and significance in scientific research. For instance, the synthesis and characterization of novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its variants have been detailed, highlighting their potential in structural and theoretical studies (Shahana & Yardily, 2020). These studies utilize techniques such as UV, IR, NMR, and mass spectrometry for characterization, with density functional theory (DFT) calculations providing insights into their structural and electronic properties.

Antitumor Activity

Research into the antitumor activity of similar compounds has been conducted, indicating the potential of these molecules in cancer treatment. For example, the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone have been explored, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). These findings underscore the importance of structural analysis and biological testing in the development of new anticancer agents.

Structural and Theoretical Studies

Further studies on the crystal structure and theoretical analysis of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provide insights into their potential applications in material science and pharmaceuticals. These studies include X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations to analyze the molecular structures and properties (Huang et al., 2021).

Drug Development and Formulation

The development of a precipitation-resistant solution formulation for early toxicology and clinical studies showcases the application of these compounds in pharmaceutical research. This work focuses on increasing in vivo exposure of poorly water-soluble compounds, which is crucial for the successful evaluation of new drug candidates (Burton et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found.

Future Directions

The future directions or potential applications of this compound are not specified in the sources I found .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYIGHKOFUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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